Product packaging for cis-hexahydroisobenzofuran-1(3H)-one(Cat. No.:CAS No. 65376-02-5)

cis-hexahydroisobenzofuran-1(3H)-one

Cat. No.: B7960301
CAS No.: 65376-02-5
M. Wt: 140.18 g/mol
InChI Key: WLYUMBPDHPMKHM-RNFRBKRXSA-N
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Description

Historical Perspective and Significance in Organic Synthesis

While a singular, seminal report on the first synthesis of cis-hexahydroisobenzofuran-1(3H)-one is not prominent in the literature, its existence and characterization were documented by the late 1980s. A 1987 article in the Journal of Organic Chemistry included its CAS number, 65376-02-5, in a list of related chemical structures. ucla.edu

The primary significance of this compound and its structural class stems from the drive to create alternatives to phthalate-based plasticizers. Phthalic acid derivatives are common additives in polymers, but their aromatic nature has raised environmental and health concerns. Consequently, research has focused on the hydrogenation of these aromatic rings to produce cyclohexanedicarboxylic acid esters and related compounds. researchgate.netresearchgate.net These hydrogenated versions, such as di(2-ethylhexyl) hexahydrophthalate, are considered more environmentally benign. researchgate.net

Therefore, the significance of this compound in organic synthesis is less about its direct use as a complex building block and more about its identity as a fundamental saturated lactone. It is a model compound representing the core structure obtained from the hydrogenation of aromatic phthalide (B148349) derivatives, a key strategy in the development of safer industrial chemicals.

Structural Features and Nomenclature Precision

The precise naming and structural definition of this compound are crucial for distinguishing it from its isomers. Its structure consists of a cyclohexane (B81311) ring fused to a γ-butyrolactone ring. The "cis" designation refers to the stereochemistry at the bridgehead carbons where the two rings are joined, indicating that the hydrogen atoms at these positions are on the same side of the molecule.

The formal IUPAC name for this specific cis-isomer is (3aS,7aR)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one. nih.gov This nomenclature specifies the absolute configuration at the two stereocenters (carbons 3a and 7a), defining the unique spatial arrangement of the fused ring system.

Table of Chemical Identifiers

Identifier Value
Common Name This compound
IUPAC Name (3aS,7aR)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one nih.gov
CAS Number 65376-02-5 nih.gov
Molecular Formula C₈H₁₂O₂ nih.gov

| PubChem CID | 11126340 nih.gov |

Overview of Academic Research Trajectories

Academic research related to this compound primarily follows two interconnected trajectories:

Synthesis of the Isobenzofuranone Core: A significant body of research is dedicated to novel methods for constructing the parent isobenzofuran-1(3H)-one (phthalide) skeleton. These strategies include palladium-catalyzed cyclizations, rhenium-catalyzed C-H activation, and modern photoredox catalysis for the lactonization of C(sp³)–H bonds. organic-chemistry.orgrsc.org These methods provide efficient access to the fundamental aromatic precursor of the target molecule.

Catalytic Hydrogenation of Phthalic Derivatives: Extensive investigation has been conducted on the catalytic hydrogenation of the aromatic ring in phthalates and related structures. researchgate.netresearchgate.net This research is driven by the industrial goal of producing non-phthalate plasticizers. Studies have explored a variety of catalysts, including rhodium, ruthenium, and nickel-based systems, to achieve high conversion rates and selectivity for the saturated cyclohexane ring. researchgate.netresearchgate.net The hydrogenation of diisononyl phthalate (B1215562) (DINP) to diisononyl-cyclohexane-1,2-dicarboxylate (DINCH) is a well-documented example of this technology. researchgate.net This line of research provides the direct chemical context for the formation of the hexahydro-isobenzofuran framework from aromatic precursors.

While direct studies focusing exclusively on the properties and reactions of this compound are limited, the collective research into the synthesis of its parent ring system and the hydrogenation of related industrial chemicals firmly establishes its academic context.

Physicochemical Properties

Table of Physicochemical Data

Property Value Source
Molecular Weight 140.18 g/mol PubChem nih.gov
Exact Mass 140.083729621 Da PubChem nih.gov
Topological Polar Surface Area 26.3 Ų PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 0 PubChem nih.gov
Complexity 153 PubChem nih.gov
XLogP3 1.7 PubChem nih.gov

(Note: All properties in this table are computationally derived).

Detailed Research Findings

Detailed research in this area focuses more on the synthesis of the general class of molecules rather than the specific target compound. Key findings relate to the catalytic processes that enable the formation of the saturated bicyclic lactone structure.

Research into the hydrogenation of phthalates has shown that bimetallic catalysts, such as Rhodium-Nickel (Rh-Ni) on an aluminated silica (B1680970) support, are effective for the conversion of the aromatic ring under aqueous conditions. researchgate.net Similarly, nickel catalysts supported on montmorillonite (B579905) have demonstrated high activity and stability in the hydrogenation of dioctyl phthalate. researchgate.net These studies are crucial as they establish robust methods for creating the cis-hexahydro core structure from abundant aromatic starting materials. The choice of catalyst and support material is shown to be critical in achieving complete hydrogenation and high selectivity for the desired cis-isomer.

Furthermore, the synthesis of the lactone ring itself has been a subject of intense study. For the parent aromatic system, palladium-catalyzed reactions of o-bromobenzyl alcohols provide an efficient route to the isobenzofuran-1(3H)-one structure. organic-chemistry.org More recent advancements include the use of visible-light photoredox catalysis, which allows for the direct oxidative lactonization of 2-alkylbenzoic acids under metal-free conditions, using oxygen as the terminal oxidant. rsc.org These findings highlight a trend towards more sustainable and efficient synthetic methods, which could be adapted for the synthesis of saturated analogues or their precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B7960301 cis-hexahydroisobenzofuran-1(3H)-one CAS No. 65376-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,7aR)-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8-7-4-2-1-3-6(7)5-10-8/h6-7H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYUMBPDHPMKHM-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267034
Record name (3aS,7aR)-Hexahydro-1(3H)-isobenzofuranone
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Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65376-02-5
Record name (3aS,7aR)-Hexahydro-1(3H)-isobenzofuranone
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Record name (3aS,7aR)-Hexahydro-1(3H)-isobenzofuranone
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Record name 1(3H)-Isobenzofuranone, hexahydro-, (3aS,7aR)
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Advanced Synthetic Methodologies for Cis Hexahydroisobenzofuran 1 3h One and Its Analogues

Total Synthesis Approaches to cis-Hexahydroisobenzofuran-1(3H)-one

The construction of the this compound scaffold necessitates careful strategic planning to control the cis-fusion of the two rings and the stereochemistry of the substituents. Both convergent and divergent strategies have been conceptualized for the synthesis of this and related bicyclic lactone systems.

Convergent and Divergent Synthetic Strategies for the this compound Scaffold

Convergent strategies for the synthesis of the this compound scaffold typically involve the coupling of two or more complex fragments that already contain some of the desired stereochemical features. This approach can be highly efficient as it allows for the late-stage assembly of the target molecule, which is advantageous for the synthesis of analogues where different fragments can be combined. For instance, a convergent approach might involve the Diels-Alder reaction between a substituted diene and a dienophile, which can rapidly establish the cis-fused ring system and introduce multiple stereocenters in a single step.

Divergent strategies , on the other hand, commence with a common intermediate that is sequentially elaborated to a variety of target molecules. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. A divergent synthesis of this compound analogues could start from a cis-fused bicyclic precursor, which is then functionalized in various ways to generate a range of derivatives. For example, a common intermediate could be a bicyclic ketone, which can be subjected to various transformations such as Baeyer-Villiger oxidation to form the lactone, followed by further modifications.

A notable example of a divergent approach is the synthesis and chemical reactivity studies of bicyclic lactone fragments of rearranged spongian diterpenes. In these studies, a bridged bicyclic lactone was shown to rearrange to a fused bicyclic lactone system under both acidic and basic conditions, demonstrating how a single precursor can be a starting point for different scaffolds nih.gov.

Key Carbon-Carbon and Carbon-Heteroatom Bond Formations in this compound Synthesis

The synthesis of the this compound core relies on a series of key bond-forming reactions to construct the bicyclic framework.

Carbon-Carbon Bond Formation: The formation of the cyclohexane (B81311) ring often involves powerful C-C bond-forming reactions. Cycloaddition reactions, particularly the Diels-Alder reaction, are highly effective in forming the six-membered ring with inherent cis-stereoselectivity at the ring junction. Other methods include intramolecular aldol reactions or Michael additions to construct the cyclic system. Novel enzymatic C-C bond-forming reactions are also emerging as powerful tools in organic synthesis nih.gov.

Carbon-Heteroatom Bond Formation: The crucial C-O bond that forms the lactone ring is typically installed through an intramolecular cyclization. Several methods are prominent for this transformation:

Lactonization of a hydroxy acid: This is a classic and widely used method where a carboxylic acid and a hydroxyl group on the same molecule cyclize, often under acidic or dehydrating conditions.

Baeyer-Villiger oxidation: This reaction converts a cyclic ketone into a lactone using a peroxyacid or other oxidant. The regioselectivity of this oxidation is a key consideration.

Halolactonization: An intramolecular cyclization of an unsaturated carboxylic acid initiated by an electrophilic halogen source, such as iodine (iodolactonization), is a mild and effective method for forming lactones. wikipedia.orgresearchgate.net This reaction proceeds via an intermediate halonium ion, and the subsequent intramolecular attack by the carboxylate group forms the lactone ring, often with high stereoselectivity. wikipedia.orgresearchgate.net The stereochemical outcome can be controlled by the reaction conditions, with kinetic control often favoring the cis-lactone. researchgate.net

Stereoselective Synthesis of this compound and Related Isomers

Controlling the relative and absolute stereochemistry of the this compound scaffold is of paramount importance, as the biological activity of such molecules is often highly dependent on their three-dimensional structure.

Diastereoselective Routes to this compound

Diastereoselectivity in the synthesis of this compound is often established during the formation of the bicyclic ring system. As mentioned, the Diels-Alder reaction is a powerful tool for achieving high diastereoselectivity. The endo transition state is typically favored, leading to the formation of the cis-fused product.

Another important strategy for achieving high diastereoselectivity is through substrate-controlled reactions, where the existing stereocenters in the starting material direct the stereochemical outcome of subsequent transformations. For example, the reduction of a ketone or the epoxidation of an alkene on a chiral substrate can proceed with high diastereoselectivity due to steric hindrance or directing effects of nearby functional groups.

Iodolactonization of unsaturated carboxylic acids is also a well-established method for diastereoselective lactone synthesis. wikipedia.orgresearchgate.net The stereochemistry of the newly formed stereocenters is determined by the geometry of the double bond and the stereoelectronics of the cyclization step.

Enantioselective Synthesis of Chiral this compound Precursors

The synthesis of enantiomerically pure this compound can be achieved through several key strategies:

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure starting materials from nature, such as carbohydrates, amino acids, or terpenes. nih.gov These chiral building blocks are then converted through a series of chemical transformations into the desired target molecule, transferring their chirality. For instance, chiral cyclohexene methanol precursors, derived from monoterpenes, can serve as starting points for the synthesis of chiral this compound. ibm.com

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a reaction is a powerful and efficient method. This can involve enantioselective hydrogenation, epoxidation, or dihydroxylation of achiral precursors to generate chiral intermediates. For example, the enantioselective synthesis of planar-chiral cyclophanes has been achieved through dynamic kinetic resolution catalyzed by N-heterocyclic carbenes. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereochemistry is set, the auxiliary is removed. This method is robust and reliable, though it often requires additional steps for attachment and removal of the auxiliary.

A specific example of an enantioselective synthesis of a related bicyclic lactone is the copper-catalyzed radical oxyfunctionalization of alkenes, which provides access to a broad range of enantiomerically enriched lactones. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. The application of these principles to the synthesis of this compound can significantly reduce its environmental impact.

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. monash.edu Reactions with high atom economy, such as cycloadditions and rearrangements, are preferable to substitution or elimination reactions that generate stoichiometric byproducts. The Diels-Alder reaction, for example, is a highly atom-economical way to construct the carbocyclic ring of the target molecule.

Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. dntb.gov.ua The use of catalytic oxidation methods, for instance, can provide a more sustainable alternative to traditional stoichiometric oxidants. pharmacyjournal.in Green oxidation catalysts have been developed for various transformations, including the synthesis of adipic acid from cyclohexanone using a sodium tungstate catalyst and hydrogen peroxide. researchgate.net

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. For example, the use of subcritical water as a reaction medium for oxidation reactions has been explored as an environmentally benign alternative to volatile organic solvents. researchgate.net

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than depleting fossil fuels. While not always straightforward for complex molecules, research into the conversion of biomass into valuable chemical intermediates is an active area of green chemistry.

Interactive Data Table: Comparison of Synthetic Strategies

StrategyKey ReactionsAdvantagesDisadvantages
Convergent Synthesis Diels-Alder, Cross-couplingHigh efficiency, modularity for analogue synthesisRequires synthesis of complex fragments
Divergent Synthesis Functionalization of a common intermediateEfficient for library synthesisMay require more steps for a single target
Chiral Pool Synthesis Derivatization of natural productsAccess to enantiopure compoundsLimited by the availability of starting materials
Asymmetric Catalysis Enantioselective hydrogenation, oxidationHigh enantioselectivity, catalyticCatalyst development can be challenging

Catalytic Methods and Sustainable Reagents for this compound Production

The production of this compound can be approached through various catalytic strategies, with a growing emphasis on the use of sustainable reagents. Key methodologies include the catalytic hydrogenation of aromatic precursors and the oxidative lactonization of diols using environmentally benign oxidants.

One prominent pathway involves the catalytic hydrogenation of phthalic anhydride or related compounds. While the direct hydrogenation of phthalic anhydride often yields a mixture of products, selective hydrogenation to phthalide (B148349) (isobenzofuran-1(3H)-one) can be achieved using specific catalysts. For instance, ruthenium-tin supported on alumina (Ru-Sn/Al2O3) has been shown to selectively hydrogenate phthalic acid to phthalide. researchgate.net Subsequent hydrogenation of the aromatic ring of phthalide would lead to the desired this compound. The stereoselectivity of this second hydrogenation step is crucial for obtaining the cis-isomer, which is typically favored in catalytic hydrogenation of cyclic systems due to syn-addition of hydrogen. ucla.edu

Another sustainable approach is the oxidative lactonization of cis-1,2-cyclohexanedimethanol. This method aligns with the principles of green chemistry by utilizing diols, which can potentially be derived from biomass, and employing clean oxidants. researchgate.net Various catalytic systems have been developed for the aerobic oxidative lactonization of diols. Copper/nitroxyl catalyst systems, for example, have demonstrated high efficiency and selectivity for the lactonization of diols under mild conditions using air as the oxidant. organic-chemistry.org Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs), also present a highly sustainable route for the oxidative lactonization of diols. nih.gov These enzymatic transformations operate under mild conditions and exhibit high selectivity, minimizing the formation of byproducts. nih.govresearchgate.net

The following table summarizes various catalytic systems applicable to the synthesis of lactones from relevant starting materials.

Catalyst SystemStarting MaterialProductKey Features
Ru-Sn/Al2O3Phthalic AcidPhthalideSelective hydrogenation of one carboxylic acid group.
Pd/CAromatic Dicarboxylic AcidsCyclohexane Dicarboxylic AcidsComplete hydrogenation of the aromatic ring. researchgate.net
Cu/TEMPODiolsLactonesAerobic oxidation under mild conditions. organic-chemistry.org
Horse Liver Alcohol Dehydrogenase (HLADH)DiolsLactonesBiocatalytic, high selectivity, mild conditions. nih.govresearchgate.net

Solvent-Free and Atom-Economical Transformations in this compound Synthesis

A notable example of a solvent-free approach is the use of solid-supported catalysts. For the synthesis of isobenzofuran-1(3H)-ones, sulfuric acid immobilized on silica (B1680970) (H2SO4-SiO2) has been effectively used as a recyclable catalyst under solvent-free conditions. This method involves the reaction of 2-carboxybenzaldehyde with various ketones, demonstrating high yields and ease of catalyst recovery. While this specific example leads to substituted aromatic lactones, the principle of using solid-supported acid catalysts for lactonization under solvent-free conditions could be extended to the synthesis of this compound from a suitable precursor like cis-1-(hydroxymethyl)cyclohexane-2-carboxylic acid.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are highly desirable. The synthesis of this compound can be designed to be highly atom-economical. For instance, the intramolecular lactonization of cis-2-(hydroxymethyl)cyclohexanecarboxylic acid is a 100% atom-economical reaction, as all the atoms of the starting material are incorporated into the product and a water molecule.

A particularly elegant and atom-economical approach is the catalyst-controlled site-selective lactonization of dicarboxylic acids. Recent advancements have shown that palladium catalysts can achieve site-selective activation of C-H bonds in dicarboxylic acids to form lactones. nih.gov Applying this methodology to cis-1,2-cyclohexanedicarboxylic acid could provide a direct and highly efficient route to this compound, although this specific transformation has not been explicitly reported. The reaction would proceed with the loss of only a molecule of water, representing a highly atom-economical process.

The following table provides examples of reaction yields for the solvent-free synthesis of isobenzofuran-1(3H)-one derivatives using a solid-supported catalyst, illustrating the potential of such methods.

EntryKetoneTime (min)Yield (%)
1Acetophenone4080
24-Methylacetophenone6072
34-Methoxyacetophenone6070
44-Chloroacetophenone2574
54-Bromoacetophenone6076
64-Nitroacetophenone2082
7Cyclohexanone4088
8Cyclopentanone3086

Data adapted from a study on the solvent-free synthesis of isobenzofuran-1(3H)-ones.

Mechanistic Investigations and Reactivity Profiles of Cis Hexahydroisobenzofuran 1 3h One

Reaction Mechanisms of Transformations Involving the Lactone Moiety of cis-Hexahydroisobenzofuran-1(3H)-one

The lactone moiety, a cyclic ester, is the most reactive part of the this compound molecule. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon and the potential for ring-opening reactions.

Ring-Opening and Ring-Closing Reactions of the this compound Lactone

Lactones, including this compound, are susceptible to ring-opening reactions under both acidic and basic conditions. In an aqueous environment, the stability of the lactone ring is pH-dependent. Under basic conditions, hydrolysis occurs via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the corresponding hydroxy carboxylate salt. inchem.org

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. inchem.org The resulting ring-opened product is a cis-2-(hydroxymethyl)cyclohexanecarboxylic acid.

Nucleophilic and Electrophilic Additions to the Carbonyl Group of this compound

The carbonyl group of the lactone is a key site for nucleophilic additions. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl group. This typically results in a diol after a second addition, as the initial ring-opening forms a ketone intermediate which is then further attacked by the organometallic reagent.

Reduction of the lactone can be achieved using metal hydrides. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the lactone to the corresponding diol, cis-(2-(hydroxymethyl)cyclohexyl)methanol. Milder reducing agents may allow for the isolation of the corresponding lactol (a hemiacetal).

Electrophilic additions at the carbonyl oxygen are also a key step in acid-catalyzed reactions, as mentioned in the context of ring-opening.

Reactivity of the Hexahydroisobenzofuran Ring System in this compound

The reactivity of the saturated carbocyclic portion of the molecule is generally lower than that of the lactone moiety and typically requires harsher reaction conditions or specific catalytic activation.

Functionalization of the Saturated Carbocyclic Ring of this compound

Functionalization of the cyclohexane (B81311) ring can be challenging. However, modern C-H activation techniques could potentially be applied. For instance, palladium-catalyzed C(sp³)-H activation has been used to introduce unsaturation into cyclohexane-containing carboxylic acids, leading to the formation of bicyclic unsaturated lactones. nih.gov Applying such methods to this compound could potentially introduce a double bond into the cyclohexane ring.

Another point of reactivity is the α-carbon to the carbonyl group. Under strongly basic conditions, deprotonation can occur to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. The stereochemical outcome of such reactions would be influenced by the fused ring system.

Substituent Effects on Reactivity and Selectivity in this compound Transformations

The presence of substituents on the cyclohexane ring would significantly influence the reactivity and selectivity of reactions. For example, in palladium-catalyzed C-H activation/lactonization reactions of substituted cyclohexane acetic acids, the position of substituents affects the regioselectivity of the C-H bond cleavage. nih.gov

In nucleophilic additions to the carbonyl group, the stereochemistry of the cyclohexane ring and any existing substituents would direct the approach of the nucleophile, leading to diastereoselectivity. The cis-fusion of the rings creates a concave and a convex face of the molecule, and incoming reagents would preferentially attack from the less sterically hindered face.

Catalytic Activation and Modulation of this compound Reactivity

Various catalytic systems can be envisioned to modulate the reactivity of this compound. Lewis acids could be used to activate the carbonyl group towards nucleophilic attack. For instance, Lewis acid catalysis is known to promote the reaction of lactones with various nucleophiles.

Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, are instrumental in C-H activation strategies that could functionalize the carbocyclic ring. The choice of ligand on the metal center is crucial for controlling the selectivity of these transformations.

Organocatalysis could also play a role, for example, in promoting enantioselective reactions. Chiral Brønsted acids or bases could potentially be used to catalyze transformations of this compound or its derivatives in a stereocontrolled manner.

Organocatalytic Applications in Isobenzofuran-1(3H)-one Chemistry

While no organocatalytic applications specifically utilizing this compound have been documented in prominent research, the broader isobenzofuran-1(3H)-one skeleton has been a target for organocatalytic functionalization. For instance, the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones has been achieved through condensation reactions that can be facilitated by organic bases. One study describes the condensation of phthaldehydic acid with cyclohexane-1,3-dione using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst to form a C-3 substituted isobenzofuranone. mdpi.com

Transition Metal-Catalyzed Transformations of Isobenzofuran-1(3H)-one

The field of transition metal-catalyzed reactions offers a vast array of methods for the synthesis and functionalization of heterocyclic compounds. nih.govrsc.org However, specific examples involving this compound as a substrate are not present in the current body of literature.

Research in this area has predominantly focused on the synthesis of the isobenzofuranone core itself or its derivatives through various transition metal-catalyzed C-H activation and coupling strategies. nih.govresearchgate.net For example, rhodium(III)-catalyzed C-H annulation of N-methoxybenzamides with iodonium (B1229267) ylides has been employed to construct dihydrophenanthridines, which are related structures. nih.gov Similarly, palladium-catalyzed intramolecular Heck reactions have been pivotal in the synthesis of complex molecules containing related bicyclic systems. nih.gov

These methodologies highlight the power of transition metal catalysis in constructing complex molecular architectures, yet their application to the specific reactivity of this compound has not been reported.

Advanced Spectroscopic and Spectrometric Characterization of Cis Hexahydroisobenzofuran 1 3h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of cis-Hexahydroisobenzofuran-1(3H)-one

NMR spectroscopy is an unparalleled tool for determining the stereochemistry of cyclic compounds. For this compound, which features a fused bicyclic system with specific stereocenters, NMR is essential to confirm the cis-fusion of the cyclohexane (B81311) and γ-lactone rings.

A comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is required for the unambiguous assignment of all proton and carbon signals and to establish the relative stereochemistry of this compound.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the chemical environment of the protons. The protons at the bridgehead positions (H-3a and H-7a) are of particular importance for confirming the cis-fusion. In a related cis-fused bicyclic lactam, these bridgehead protons exhibit characteristic chemical shifts and coupling constants that reflect their spatial relationship. acs.org The ¹³C NMR spectrum, often acquired with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of methyl, methylene (B1212753), methine, and quaternary carbons. ruc.dk

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks within the molecule. researchgate.net It would reveal the connectivity between the bridgehead protons and the adjacent methylene protons on the cyclohexane ring, as well as the protons of the -CH₂-O- group in the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. researchgate.netmdpi.com This is crucial for assigning quaternary carbons, such as the carbonyl carbon (C-1), by observing its correlation with nearby protons, for instance, the H-7a and the protons on C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for confirming the cis-stereochemistry of the ring fusion. acs.orgresearchgate.net It detects through-space correlations between protons that are in close proximity. For this compound, a key NOE would be observed between the bridgehead protons (H-3a and H-7a), as they are on the same face of the bicyclic system. The absence of this correlation would suggest a trans-fusion.

A hypothetical table of NMR data, based on analysis of similar structures, is presented below.

Position Hypothetical ¹³C Chemical Shift (δ, ppm) Hypothetical ¹H Chemical Shift (δ, ppm) Key HMBC Correlations Key NOESY Correlations
1~175.0-H-7a, H-3-
3~70.0~4.2 (dd)C-1, C-3aH-7a
3a~40.0~2.5 (m)C-1, C-4, C-7aH-7a, H-4
4~25.0~1.8 (m), ~1.5 (m)C-3a, C-5, C-7aH-3a, H-5
5~22.0~1.6 (m), ~1.4 (m)C-4, C-6, C-7H-4, H-6
6~22.0~1.6 (m), ~1.4 (m)C-5, C-7H-5, H-7
7~25.0~1.8 (m), ~1.5 (m)C-3a, C-6, C-7aH-6, H-7a
7a~42.0~2.8 (m)C-1, C-3a, C-7H-3a, H-7

The synthesis of enantiomerically pure this compound often starts from chiral precursors, such as cis-1,2-cyclohexanedicarboxylic acid or its derivatives. Determining the enantiomeric excess (ee) of these precursors is critical. Chiral NMR spectroscopy, using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for this purpose.

For carboxylic acid precursors, chiral amines or alcohols are often used as CSAs. The formation of diastereomeric complexes between the chiral analyte and the CSA leads to separate signals for the two enantiomers in the ¹H NMR spectrum, allowing for the determination of the ee by integration. For instance, α-phenylethylamine has been used as a CSA for chiral carboxylic acids, where the chemical shift non-equivalence of the analyte's protons adjacent to the carboxylic group is observed.

Alternatively, the carboxylic acid can be converted into a diastereomeric ester or amide by reaction with a chiral alcohol or amine (a CDA). The resulting diastereomers will have distinct NMR spectra, and the ee can be determined from the integration of well-resolved signals.

Vibrational Spectroscopy (IR and Raman) for Structural Analysis of this compound

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the γ-lactone ring. This band is typically observed in the region of 1770-1740 cm⁻¹. The exact position of this band can be influenced by ring strain and substitution. The spectrum also shows characteristic C-H stretching vibrations of the cyclohexane ring around 2950-2850 cm⁻¹ and C-O stretching vibrations of the lactone in the 1250-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, provides valuable information about the carbon skeleton of the molecule. springernature.com The C-C stretching and bending vibrations of the cyclohexane ring would be prominent in the Raman spectrum. The C=O stretch of the lactone is also Raman active, though typically weaker than in the IR spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹) Intensity
C-H stretch (cyclohexane)2940, 28602940, 2860Strong (IR), Strong (Raman)
C=O stretch (lactone)17551755Very Strong (IR), Medium (Raman)
CH₂ bend (scissoring)~1450~1450Medium (IR), Medium (Raman)
C-O-C stretch (ether)~1180~1180Strong (IR), Weak (Raman)
C-C stretch (ring)-~850Weak (IR), Strong (Raman)

Mass Spectrometry (MS) Fragmentation Pathways and Structural Information for this compound

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. researchgate.net For a molecular formula of C₈H₁₂O₂, the calculated exact mass is 140.08373 u. An experimental HRMS measurement confirming this value would provide strong evidence for the assigned molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For γ-lactones, characteristic fragmentation pathways often involve the loss of small neutral molecules. utmb.edu

For this compound, key fragmentation pathways would likely include:

Loss of CO: A common fragmentation for lactones is the loss of a molecule of carbon monoxide (28 Da) from the molecular ion.

Loss of H₂O: The loss of a water molecule (18 Da) can also occur.

Retro-Diels-Alder (RDA) reaction: Although less common for saturated systems, if any unsaturation were present in derivatives, an RDA fragmentation could be a significant pathway.

Cleavage of the cyclohexane ring: Fragmentation of the six-membered ring can lead to a series of fragment ions corresponding to the loss of C₂H₄ (28 Da), C₃H₆ (42 Da), etc.

The analysis of the MS/MS spectrum allows for the piecing together of the molecular structure and can help to differentiate it from its isomers.

Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
112CO[C₇H₁₂O]⁺
97CO + CH₃[C₆H₉O]⁺
84CO + C₂H₄[C₅H₈O]⁺
69C₄H₇O[C₄H₅O]⁺

Theoretical and Computational Studies on Cis Hexahydroisobenzofuran 1 3h One

Quantum Chemical Calculations of Electronic Structure and Energetics of cis-Hexahydroisobenzofuran-1(3H)-one

Quantum chemical calculations are pivotal in understanding the electronic and energetic properties of this compound at the molecular level.

Density Functional Theory (DFT) Studies of Ground State Properties of this compound

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of lactones, including derivatives of isobenzofuranone. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, general principles from DFT studies on similar saturated bicyclic lactones can be extrapolated. These studies typically focus on optimizing the molecular geometry to find the most stable arrangement of atoms.

Key ground state properties that can be calculated using DFT include bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional structure. For the cis-fused ring system of hexahydroisobenzofuran-1(3H)-one, DFT would predict a non-planar conformation for both the cyclohexane (B81311) and the lactone rings to minimize steric strain. The calculated distribution of electron density reveals the locations of electrophilic and nucleophilic sites, with the carbonyl carbon being a primary electrophilic center.

Table 1: Representative Calculated Ground State Properties for a Bicyclic Lactone System (Illustrative) Note: This table is illustrative and based on general findings for similar molecules, as specific data for the target compound is not readily available.

Property Typical Calculated Value Range
C=O Bond Length 1.20 - 1.22 Å
C-O (Ester) Bond Length 1.34 - 1.37 Å
Ring Fusion C-C Bond Length 1.53 - 1.56 Å
O-C-C=O Dihedral Angle 0° - 15° (depending on ring pucker)

Ab Initio Methods for High-Accuracy Calculations on this compound Systems

For higher accuracy in energetic and electronic property predictions, ab initio methods beyond standard DFT can be employed. psu.edu Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a more rigorous treatment of electron correlation. These methods are particularly useful for obtaining benchmark energetic data, such as the relative energies of different conformers or the activation energies of reactions. For a molecule like this compound, high-accuracy calculations could definitively establish the most stable stereoisomer and provide precise values for its thermodynamic properties. psu.edu

Conformational Analysis of the this compound Ring System

The fusion of a cyclohexane ring and a γ-lactone ring in a cis-configuration results in a conformationally constrained yet flexible system.

Molecular Mechanics and Dynamics Simulations for this compound Conformations

Molecular mechanics (MM) force fields offer a computationally efficient way to explore the conformational space of molecules like this compound. thaiscience.info These methods model the molecule as a collection of atoms connected by springs, allowing for rapid calculation of the potential energy for a vast number of conformations. For the cis-fused system, MM simulations would likely show the cyclohexane ring adopting a chair-like conformation that is distorted due to the fused lactone ring. The lactone ring itself is expected to adopt an envelope or twisted conformation.

Molecular dynamics (MD) simulations, which introduce thermal motion, can be used to study the dynamic interconversion between different low-energy conformations. nih.gov This provides a more realistic picture of the molecule's behavior in solution, including the flexibility of the ring system and the timescale of conformational changes.

Prediction of Preferred Conformations and Stereoisomeric Stability of this compound

Computational studies on related bicyclic lactones have shown that the cis-fused isomers are often thermodynamically more stable than their trans-fused counterparts, although this is highly dependent on the specific ring system. For this compound, the most stable conformation would be one that minimizes steric clashes between the hydrogen atoms on the fused rings. The cyclohexane ring is expected to adopt a conformation that places the lactone ring in a pseudo-equatorial position to reduce steric strain. The relative stability of different stereoisomers can be predicted by comparing their calculated ground-state energies.

Table 2: Illustrative Relative Energies of Conformations for a Fused Bicyclic Lactone Note: This table is for illustrative purposes as specific data for the target compound is not available.

Conformation Relative Energy (kcal/mol)
Chair-Envelope (most stable) 0.0
Chair-Twist 1.5 - 3.0

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing detailed insights into reaction kinetics and selectivity.

A common reaction for lactones is ring-opening, which can be initiated by nucleophiles or electrophiles. Computational studies on the hydrolysis of similar lactones have detailed the stepwise mechanism, involving the formation of a tetrahedral intermediate followed by ring cleavage. DFT calculations can be used to determine the activation barriers for these steps, helping to predict the reaction rate under different conditions.

Furthermore, computational modeling can be applied to understand the stereochemical outcome of reactions. For instance, in the reduction of the carbonyl group, computational analysis can predict whether the hydride will attack from the more sterically accessible face, leading to a specific stereoisomer of the corresponding diol. Studies on the photochemical behavior of related hexahydro-isobenzofuran-1-one systems have explored reaction pathways leading to rearrangement and photoreduced products, with the stereochemistry of substituents influencing the reaction outcome. rsc.org

Derivatives and Analogues of Cis Hexahydroisobenzofuran 1 3h One: Synthesis and Chemical Properties

Synthesis of Substituted cis-Hexahydroisobenzofuran-1(3H)-one Analogues

The synthesis of substituted analogues of this compound can be approached through two main strategies: the introduction of functional groups onto the existing scaffold and the modification of the core ring system.

Introduction of Functional Groups onto the this compound Scaffold

The functionalization of the this compound skeleton is primarily achieved through reactions that target the cyclohexane (B81311) ring. The foundational structure is often synthesized via a Diels-Alder reaction between a suitable diene, such as 1,3-cyclohexadiene (B119728), and a dienophile. The resulting adduct can then be subjected to various chemical transformations to introduce a range of functional groups.

One common approach involves the use of substituted dienes or dienophiles in the initial Diels-Alder reaction. This allows for the direct incorporation of functional groups into the resulting bicyclic structure. For instance, the use of a substituted 1,3-cyclohexadiene can lead to analogues with functionalities at various positions on the cyclohexane ring.

Another key method for functionalization involves the reaction of o-phthalaldehydic acid with primary amines, which yields 3-substituted isobenzofuran-1(3H)-one derivatives. This reaction proceeds via a bimolecular nucleophilic substitution.

The following table summarizes some examples of synthetic approaches to introduce functional groups onto the isobenzofuranone core:

Starting MaterialsReaction TypeFunctional Group IntroducedReference
o-Phthalaldehydic acid and primary heterocyclic aminesNucleophilic substitutionHeterocyclic amine at the 3-position
1,3-Cyclohexadiene and diethylacetylene dicarboxylateDiels-Alder ReactionDiethyl carboxylate groups on the aromatic ring post-reaction

Modification of the Ring System of this compound

Modification of the core bicyclic system of this compound is a more complex endeavor that can lead to a diverse array of novel structures. These modifications can include ring expansion, ring contraction, or the introduction of heteroatoms into the carbocyclic or heterocyclic ring.

While specific examples of modifications to the this compound ring system are not extensively documented in publicly available literature, general methodologies in heterocyclic and carbocyclic chemistry can be applied. For instance, ring-closing metathesis has been utilized to synthesize lactone derivatives, which could potentially be adapted to create modified this compound analogues.

Chemical Reactivity and Stereochemical Impact of Substituents on this compound Derivatives

The chemical reactivity of this compound derivatives is largely dictated by the lactone functionality and the nature of the substituents on the cyclohexane ring. The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The stereochemistry of the substituents on the cyclohexane ring can significantly influence the accessibility of the electrophilic carbonyl carbon of the lactone to incoming nucleophiles.

Substituents can exert both steric and electronic effects. Bulky substituents in proximity to the lactone ring can hinder the approach of nucleophiles, thereby decreasing the rate of reaction. Electron-withdrawing or electron-donating groups on the cyclohexane ring can modulate the electrophilicity of the carbonyl carbon, influencing the reactivity of the lactone.

The stereochemical outcome of reactions involving this compound derivatives is also heavily influenced by the existing stereocenters in the molecule. The cis-fusion of the two rings creates a concave and a convex face of the molecule. Reagents may preferentially attack from the less sterically hindered face, leading to high diastereoselectivity in the products.

Development of Libraries of this compound Analogues for Chemical Exploration

The development of chemical libraries based on the this compound scaffold is a valuable strategy for the discovery of new molecules with interesting chemical and biological properties. Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of diverse analogues.

The "split-and-pool" synthesis method, a cornerstone of combinatorial chemistry, can be applied to generate libraries of this compound derivatives. This involves the stepwise synthesis of compounds on a solid support, where at each step, the support is divided into portions, a different building block is added to each portion, and then all portions are recombined.

While the specific application of combinatorial synthesis to the this compound scaffold is not widely reported, the principles of solid-phase organic synthesis are well-established and could be adapted for this purpose. The use of a solid support simplifies the purification process and allows for the efficient construction of a large library of compounds. The resulting library can then be screened for desired properties, leading to the identification of "hit" compounds for further investigation.

Applications of Cis Hexahydroisobenzofuran 1 3h One in Advanced Chemical Synthesis and Materials Science

cis-Hexahydroisobenzofuran-1(3H)-one as a Chiral Building Block in Organic Synthesis

The utility of a molecule as a chiral building block hinges on its enantiopurity and the presence of functional groups that can be stereoselectively transformed. iscnagpur.ac.inyork.ac.uk Chiral auxiliaries, for instance, are enantiomerically pure compounds temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter. york.ac.ukresearchgate.net While the cis-fusion of the two rings in this compound creates stereocenters, its direct application as a widely used chiral building block is not well-documented.

Precursor to Complex Polycyclic Architectures Incorporating the this compound Moiety

In principle, the bicyclic lactone structure of this compound could serve as a starting point for the synthesis of more complex polycyclic systems. The lactone functionality can undergo various transformations, such as reduction, hydrolysis followed by functional group manipulation, and reactions at the α-carbon. These transformations could be used to introduce new rings or functional groups, thereby building up molecular complexity. For instance, isobenzofuran-1(3H)-ones, in a general sense, are recognized as valuable intermediates in the synthesis of polycyclic compounds. researchgate.netresearchgate.net However, specific examples of complex polycyclic architectures synthesized directly from this compound are not readily found in the surveyed literature. The synthesis of complex natural products often involves the creation of polycyclic systems with multiple stereogenic centers. nih.govrsc.org

Role in Asymmetric Synthesis of Other Molecules Utilizing this compound

The application of a chiral molecule in the asymmetric synthesis of other molecules often involves its use as a chiral auxiliary or a chiral template. iscnagpur.ac.in A chiral auxiliary controls the stereochemical outcome of a reaction on an achiral substrate and is subsequently removed. york.ac.uk For this compound to be effective in this role, it would need to be readily available in an enantiomerically pure form and be easily attached and detached from the substrate. There is no significant body of research indicating that this compound is a commonly employed chiral auxiliary for the asymmetric synthesis of other molecules. The development of asymmetric synthesis methodologies is a very active field of research, with a focus on creating new chiral catalysts and auxiliaries. researchgate.net

Integration of this compound Moieties into Polymer Chemistry

Lactones are a well-established class of monomers for the synthesis of polyesters via ring-opening polymerization (ROP). bohrium.comtandfonline.com This method allows for the production of polymers with controlled molecular weights and end-groups. tandfonline.com Bicyclic lactones, in particular, can impart unique properties to the resulting polyesters, such as increased thermal stability and mechanical strength due to the rigidity of the bicyclic unit incorporated into the polymer backbone. bohrium.comresearchgate.netacs.orgnih.gov

Synthesis of Novel Polymeric Materials Derived from this compound

Theoretically, this compound could undergo ring-opening polymerization to yield a polyester (B1180765) with repeating units containing the cis-hexahydroisobenzofuran structure. The properties of such a polymer would be influenced by the stereochemistry and rigidity of the bicyclic monomer. Research on the ROP of other bicyclic lactones, such as those derived from norcamphor, has shown that it is possible to obtain high molecular weight polyesters. bohrium.comresearchgate.netacs.orgnih.gov The polymerization conditions, including the choice of catalyst, temperature, and solvent, would be critical in controlling the polymerization process and the final polymer properties. capes.gov.br However, there is a lack of specific studies detailing the synthesis and characterization of polymers derived from this compound.

Table 1: Hypothetical Polymerization of this compound (This table is for illustrative purposes based on general principles of lactone polymerization and does not represent actual experimental data for the specified compound.)

MonomerPolymerization MethodPotential CatalystExpected PolymerHypothetical Properties
This compoundRing-Opening Polymerization (ROP)Organometallic (e.g., Sn(Oct)₂, ZnEt₂) or Organic CatalystsPoly(this compound)Potentially high glass transition temperature (Tg), amorphous nature, specific mechanical strength

Biodegradable Polymer Applications Utilizing this compound Structures (Focus on material properties)

Aliphatic polyesters are a major class of biodegradable polymers, as the ester linkages are susceptible to hydrolysis. dntb.gov.uanih.gov The rate of biodegradation can be tuned by altering the polymer's structure, crystallinity, and hydrophilicity. researchgate.netnih.gov The incorporation of the this compound moiety into a polyester backbone would be expected to influence its degradation behavior. The rigidity and stereochemistry of the bicyclic unit could affect the accessibility of the ester bonds to water and enzymes, thereby modifying the degradation rate. Studies on other polyesters derived from bicyclic lactones suggest that these materials can be designed to be chemically recyclable back to the monomer, which is a highly desirable feature for sustainable polymers. bohrium.comresearchgate.netacs.orgnih.gov Without experimental data, the specific material properties and biodegradation characteristics of a polymer derived from this compound remain speculative.

Applications in Supramolecular Chemistry and Self-Assembly Involving this compound

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized structures through self-assembly. nih.govnih.gov Functional groups capable of hydrogen bonding, such as the carbonyl group in a lactone, can play a crucial role in directing self-assembly processes. chemrxiv.org It is conceivable that appropriately functionalized derivatives of this compound could be designed to participate in supramolecular assemblies. For example, the introduction of recognition motifs could lead to the formation of liquid crystals, gels, or other ordered structures. However, the current scientific literature does not provide specific examples of this compound being used in the field of supramolecular chemistry or self-assembly. Research in this area often involves the synthesis of molecules with specific functionalities designed to promote desired intermolecular interactions. nih.govnih.gov

Challenges and Future Directions in Research on Cis Hexahydroisobenzofuran 1 3h One

Unexplored Synthetic Avenues for cis-Hexahydroisobenzofuran-1(3H)-one

The synthesis of this compound has traditionally been approached through the reduction of its unsaturated precursor, cis-1,2,3,6-tetrahydrophthalic anhydride. However, there remain several unexplored avenues that could offer improved efficiency, selectivity, and sustainability.

One of the primary challenges in the synthesis of this compound is the selective reduction of the anhydride moiety to a lactone without over-reduction to the corresponding diol. While reagents like sodium borohydride have been utilized for the reduction of cyclic anhydrides to lactones, the reaction conditions often require careful control to achieve high yields of the desired product. acs.org

Future research could explore the use of more sophisticated and selective reducing agents. For instance, catalytic transfer hydrogenation using hydrous zirconium oxide as a catalyst has shown promise in the reduction of dicarboxylic acid anhydrides to lactones and cyclic ethers, offering a potentially greener alternative to metal hydrides. oup.com The selectivity towards the lactone over the ether could be fine-tuned by adjusting reaction parameters such as temperature and the molar ratio of the anhydride to the hydrogen donor. oup.com

Furthermore, biocatalysis presents an exciting and largely unexplored frontier for the synthesis of this compound. The use of enzymes, such as ketoreductases or alcohol dehydrogenases, could offer high chemo- and stereoselectivity under mild reaction conditions, potentially leading to the enantioselective synthesis of chiral derivatives of the target lactone.

Synthetic ApproachPotential AdvantagesKey Challenges
Catalytic Transfer Hydrogenation Green reaction conditions, tunable selectivity.Catalyst development, optimizing selectivity for the lactone.
Tandem Diels-Alder/Reduction Increased efficiency, reduced purification steps.Compatibility of reaction conditions for both steps.
Biocatalysis High selectivity, mild conditions, potential for enantioselectivity.Enzyme discovery and engineering, substrate scope.

Emerging Mechanistic Insights for this compound Reactivity

A detailed understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the development of new synthetic methods and applications. While the general mechanisms for anhydride reduction are understood, the specific stereochemical and electronic factors influencing the reactivity of this bicyclic system are yet to be fully elucidated.

The reduction of the anhydride to the lactone is believed to proceed via a nucleophilic acyl substitution mechanism, where a hydride ion attacks one of the carbonyl carbons. slideshare.netlibretexts.orgchemistrysteps.com The resulting tetrahedral intermediate can then collapse, leading to the formation of the lactone. The regioselectivity of the initial hydride attack on the unsymmetrical anhydride precursor can be a critical factor, and understanding the electronic and steric influences on this step is an area for further investigation.

Recent advances in the synthesis of unsaturated bicyclic lactones through palladium-catalyzed C-H activation have highlighted the complexity of reaction pathways in these systems. nih.govyoutube.com While not directly applicable to the saturated target molecule, these studies demonstrate the potential for transition metal catalysis to unlock novel reaction pathways. Future research could explore if similar catalytic approaches could be adapted for the functionalization of the saturated carbocyclic ring of this compound.

The mechanism of ring-opening polymerization of bicyclic lactones is another area of active research. Understanding the factors that control the polymerizability and depolymerizability of these monomers is key to designing sustainable materials. researchgate.net For this compound, investigating the thermodynamics and kinetics of its ring-opening polymerization would provide valuable insights into its potential as a monomer for novel polyesters.

Advanced Computational Approaches for this compound Systems

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the structure, reactivity, and properties of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be employed to investigate reaction mechanisms and predict the stereochemical outcomes of synthetic transformations.

In the context of unexplored synthetic avenues, computational modeling can be used to screen potential catalysts and reaction conditions, thereby guiding experimental efforts. For instance, DFT studies could help in understanding the binding of the anhydride substrate to a catalyst surface and the subsequent steps of the reduction process, aiding in the design of more efficient and selective catalysts.

Computational studies have been successfully used to elucidate the reaction mechanisms for the formation of other bicyclic lactones. beilstein-journals.org Similar approaches could be applied to model the reduction of cis-1,2,3,6-tetrahydrophthalic anhydride to this compound, providing a deeper understanding of the transition states and intermediates involved.

Furthermore, computational methods can be used to predict the properties of polymers derived from this compound. By simulating the conformational preferences of the polymer chains and the intermolecular interactions, it is possible to estimate material properties such as the glass transition temperature, crystallinity, and mechanical strength. This predictive capability can accelerate the discovery of new polymers with desired characteristics.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of stereoselectivity, catalyst design.
Molecular Dynamics (MD) Simulations Prediction of polymer properties, understanding polymer morphology.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions for biocatalytic synthesis.

Potential Non-Medical Applications of this compound and its Derivatives

While isobenzofuranones have been explored for their biological activities, the non-medical applications of this compound and its derivatives remain a largely untapped area of research. The unique bicyclic structure of this lactone makes it an interesting building block for the synthesis of novel polymers and materials.

One of the most promising applications lies in the field of polymer chemistry. Bicyclic lactones can undergo ring-opening polymerization (ROP) to produce polyesters with unique properties. researchgate.net These polyesters can exhibit high thermal stability and, in some cases, chemical recyclability, which is a significant advantage for developing sustainable materials. researchgate.net The polymerization of this compound could lead to novel aliphatic polyesters with potentially interesting thermal and mechanical properties.

The resulting polyesters could find applications as biodegradable plastics, specialty coatings, or adhesives. The cis-fusion of the rings in the monomer unit would impart a specific stereochemistry to the polymer backbone, which could influence its macroscopic properties.

Furthermore, derivatives of this compound could be explored as plasticizers, solvents, or fragrance components. The saturated carbocyclic ring provides a rigid scaffold that can be functionalized to tune the physical and chemical properties of the molecule for specific applications. For example, esterification of the lactone after ring-opening could lead to the formation of novel di-esters with potential use as environmentally friendly plasticizers.

Potential ApplicationRationale
Monomer for Polyesters Ring-opening polymerization can lead to novel, potentially biodegradable and recyclable polymers. researchgate.netgoogle.com
Plasticizers Derivatives could offer a bio-based alternative to traditional plasticizers.
Fragrance and Flavor Lactones are known for their aromatic properties; the specific structure could yield a unique scent profile.
Specialty Solvents The polarity and structure could be suitable for specific industrial applications.

Q & A

Q. What are the common synthetic routes to cis-hexahydroisobenzofuran-1(3H)-one, and what are their methodological considerations?

The compound is typically synthesized via catalytic dehydrogenation of racemic precursors. For example, (cyclopentadienone)iron complexes catalyze transfer dehydrogenation of this compound derivatives in acetone, achieving 87% yield after purification by flash chromatography (eluent: 85% hexanes/15% ethyl acetate). Key steps include optimizing catalyst loading (e.g., 0.05 equiv of (cyclopentadienone)iron) and using trimethylamine N-oxide as a co-catalyst . Alternative methods involve palladium-catalyzed cyclization of substituted benzoic acids, though yields may vary (e.g., 33% for 5-methoxy derivatives via Pd(OAc)₂/KHCO₃ systems) .

Q. How is structural characterization of this compound performed?

Standard techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR data (e.g., δ 178.5 ppm for carbonyl in 13^13C NMR) confirm regiochemistry and stereochemistry .
  • X-ray crystallography : Crystallographic data (e.g., CCDC 1505246) are deposited in the Cambridge Crystallographic Data Centre, with refinement protocols including hydrogen atom placement at calculated positions (C–H = 0.93–0.98 Å) .
  • IR spectroscopy : Peaks at ~1736 cm⁻¹ (C=O stretch) and 2922 cm⁻¹ (C–H stretches) validate functional groups .

Q. What are the known biological activities of isobenzofuran-1(3H)-one derivatives?

Phthalides (isobenzofuran-1(3H)-ones) exhibit antioxidant, antiplatelet, and anti-inflammatory properties. For example, (Z)-3-benzylidene derivatives inhibit lipid peroxidation (IC₅₀ = 0.8–1.2 μM) and platelet aggregation via COX-1/COX-2 pathways. Biological assays involve in vitro models (e.g., PC12 cells for cytotoxicity) and in vivo thrombosis models .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Asymmetric catalysis using chiral ligands (e.g., (R)-BINAP) with transition metals (Pd, Fe) can resolve racemic mixtures. For example, kinetic resolution via enzymatic catalysis or chiral stationary-phase chromatography (CSP-HPLC) is effective. Recent studies highlight tert-butyldiphenylsilyl-protected intermediates for stereocontrol in multi-step syntheses .

Q. How do structural modifications influence the antioxidant activity of this compound derivatives?

Substituent effects are evaluated through:

  • SAR studies : Electron-donating groups (e.g., –OCH₃ at C5) enhance radical scavenging by stabilizing phenoxyl radicals.
  • Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like NADPH oxidase .
  • In vitro assays : ABTS/DPPH assays quantify IC₅₀ values, with methoxy derivatives showing 2–3× higher activity than alkyl-substituted analogs .

Q. What strategies address contradictions in crystallographic and spectroscopic data for this compound derivatives?

Discrepancies arise from conformational flexibility (e.g., annelated cyclohexane rings altering planarity). Mitigation strategies include:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to validate crystal packing .
  • DFT calculations : Compare experimental vs. computed NMR/IR spectra (e.g., Gaussian 09 at B3LYP/6-31G* level) .

Q. How can computational models predict the environmental impact of this compound?

Use ECOSAR or TEST software to estimate toxicity (e.g., LC₅₀ for fish) based on QSAR models. Experimental validation involves:

  • Microtox assays : Measure luminescence inhibition in Vibrio fischeri.
  • Degradation studies : Track hydrolysis rates under varying pH/temperature conditions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

MethodCatalyst SystemYield (%)Purity (HPLC)Reference
Iron-catalyzed dehydrogenation(Cp)Fe(CO)₂, TMO87>95%
Pd-catalyzed cyclizationPd(OAc)₂, KHCO₃3398%

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeActivity (IC₅₀)Model SystemReference
(Z)-3-Benzylidene0.8 μM (ABTS)In vitro
5-Methoxy1.2 μM (DPPH)PC12 cells

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Reactant of Route 1
cis-hexahydroisobenzofuran-1(3H)-one
Reactant of Route 2
cis-hexahydroisobenzofuran-1(3H)-one

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